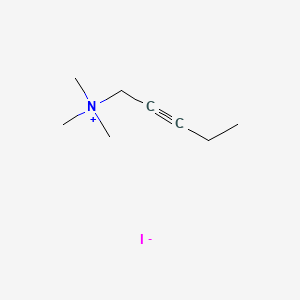
2-Pentynyltrimethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentynyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C8H16IN. This compound is known for its unique structure, which includes a pentynyl group attached to a trimethylammonium ion, and is commonly used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pentynyltrimethylammonium iodide typically involves the reaction of 2-pentynyl bromide with trimethylamine, followed by the addition of iodine to form the iodide salt. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The final product is often purified using industrial-scale crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions
2-Pentynyltrimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium chloride or sodium bromide in aqueous solution.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are the corresponding halide salts.
Scientific Research Applications
2-Pentynyltrimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Pentynyltrimethylammonium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport by binding to specific sites on the membrane or ion channels. This interaction can lead to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Tetramethylammonium iodide
- Trimethylphenylammonium iodide
- Hexamethylammonium iodide
Comparison
2-Pentynyltrimethylammonium iodide is unique due to the presence of the pentynyl group, which imparts distinct chemical and biological properties. Unlike tetramethylammonium iodide, which lacks the alkyne functionality, this compound can participate in additional reactions such as alkyne coupling and cycloaddition. This makes it a versatile compound in both chemical synthesis and biological studies.
Properties
CAS No. |
4075-90-5 |
|---|---|
Molecular Formula |
C8H16IN |
Molecular Weight |
253.12 g/mol |
IUPAC Name |
trimethyl(pent-2-ynyl)azanium;iodide |
InChI |
InChI=1S/C8H16N.HI/c1-5-6-7-8-9(2,3)4;/h5,8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HCIZTSPNWBFPJD-UHFFFAOYSA-M |
Canonical SMILES |
CCC#CC[N+](C)(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



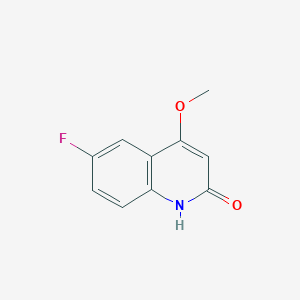
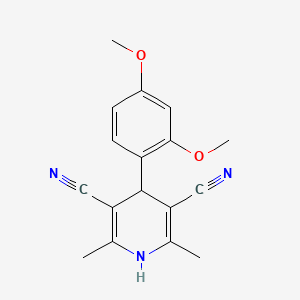
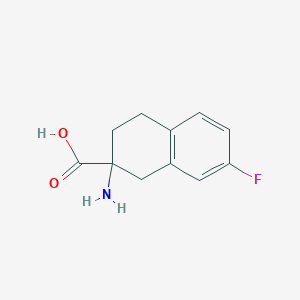

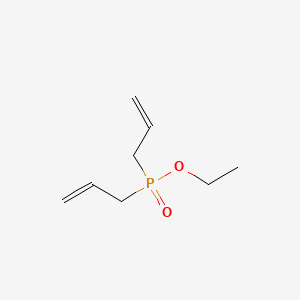
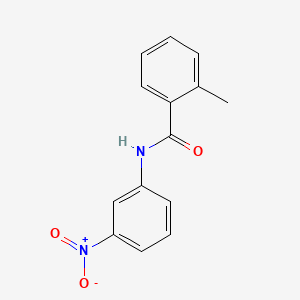

![(3Z)-3-(hydroxymethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14168351.png)
![Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B14168357.png)
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
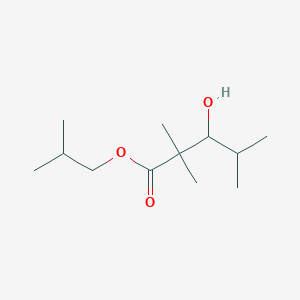
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
